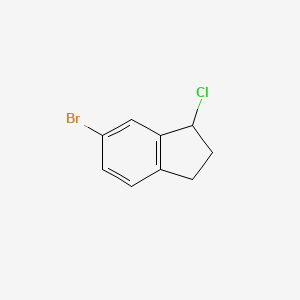
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a methyl group at the 4-position and a triisopropylsilyl-protected hydroxymethyl group at the 3-position of the benzoic acid core. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the hydroxyl group: The hydroxyl group of 3-hydroxymethyl-4-methylbenzoic acid is protected using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.
Esterification: The carboxylic acid group can be esterified using methanol and a catalytic amount of sulfuric acid to form the corresponding methyl ester.
Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: 4-Methyl-3-carboxybenzoic acid.
Reduction: 4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzyl alcohol.
Deprotection: 4-Methyl-3-hydroxymethylbenzoic acid.
Applications De Recherche Scientifique
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its interactions with enzymes and receptors are of interest, although detailed studies are required to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-methylbenzoic acid: Similar structure but with a methoxy group instead of the triisopropylsilyl-protected hydroxymethyl group.
4-Methylbenzoic acid: Lacks the hydroxymethyl group, making it less versatile in synthetic applications.
3-Hydroxymethyl-4-methylbenzoic acid: Similar but without the protective triisopropylsilyl group.
Uniqueness
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid is unique due to the presence of the triisopropylsilyl-protected hydroxymethyl group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C18H30O3Si |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
4-methyl-3-[tri(propan-2-yl)silyloxymethyl]benzoic acid |
InChI |
InChI=1S/C18H30O3Si/c1-12(2)22(13(3)4,14(5)6)21-11-17-10-16(18(19)20)9-8-15(17)7/h8-10,12-14H,11H2,1-7H3,(H,19,20) |
Clé InChI |
NPZDSQDMLCCMGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)CO[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


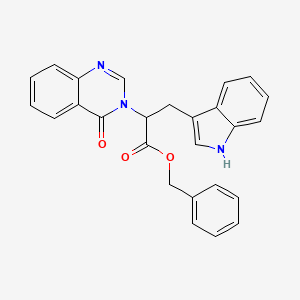
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
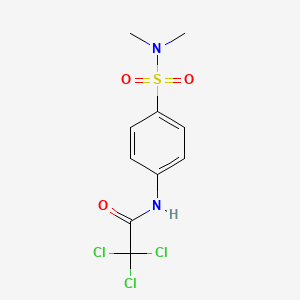
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
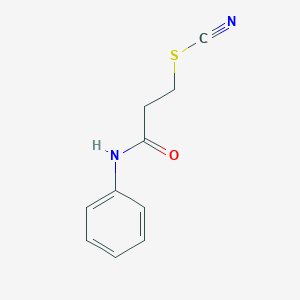
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)


![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)

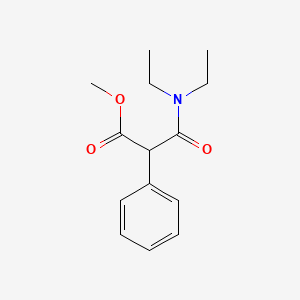
![4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-](/img/structure/B14010300.png)

